molecular formula C8H10FN3O5 B12389616 2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

Cat. No.: B12389616
M. Wt: 247.18 g/mol
InChI Key: PRLLINGRDODXKC-JAQFRMNXSA-N
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Description

2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated oxolane ring and a triazine dione moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted triazines.

Scientific Research Applications

2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential therapeutic effects. The fluorinated oxolane ring and triazine dione moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione is unique due to its combination of a fluorinated oxolane ring and a triazine dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10FN3O5

Molecular Weight

247.18 g/mol

IUPAC Name

2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C8H10FN3O5/c9-5-3(2-13)17-7(6(5)15)12-8(16)11-4(14)1-10-12/h1,3,5-7,13,15H,2H2,(H,11,14,16)/t3-,5?,6+,7-/m1/s1

InChI Key

PRLLINGRDODXKC-JAQFRMNXSA-N

Isomeric SMILES

C1=NN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)F)O

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O

Origin of Product

United States

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